4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide
Description
Systematic Nomenclature and Regulatory Identification Codes
The compound 4-amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is systematically named according to IUPAC guidelines. Its structure features a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group, an amino group at the 4-position, and a dimethylcarboxamide group at the 3-position.
- CAS Registry Number : 2101197-66-2
- Molecular Formula : C₈H₁₂F₂N₄O
- Synonym : 1H-Pyrazole-3-carboxamide, 4-amino-1-(2,2-difluoroethyl)-N,N-dimethyl-
Regulatory identifiers include the MDL number MFCD31417929 for related analogs , though specific codes for this compound are not widely documented in public databases.
Molecular Structure and Conformational Analysis
The molecular structure (Fig. 1) comprises a planar pyrazole core with substituents influencing electronic and steric properties:
- Pyrazole ring : The 1-position bears a 2,2-difluoroethyl group (-CH₂CF₂H), introducing electronegativity and conformational flexibility.
- 3-position : A dimethylcarboxamide group (-CON(CH₃)₂) contributes hydrogen-bonding potential and steric bulk.
- 4-position : An amino group (-NH₂) enhances solubility and reactivity.
Conformational Preferences :
- The difluoroethyl group adopts a gauche conformation to minimize steric clash with the pyrazole ring .
- Quantum mechanical calculations predict rotational barriers of ~5 kcal/mol for the difluoroethyl moiety, favoring staggered conformers .
| Structural Parameter | Value |
|---|---|
| Bond length (C3-N4) | 1.34 Å (pyrazole ring) |
| Dihedral angle (N1-C2-C3-N4) | 178.5° (near-planar ring) |
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Crystallographic Studies and Polymorphic Forms
No crystallographic data for this compound has been reported. However, analogs provide insights:
- Related Pyrazole Complexes : Copper-pyrazole complexes exhibit distorted tetrahedral geometries, with pyrazole rings acting as bidentate ligands .
- Hydrogen Bonding : Carboxamide groups in similar compounds form N-H···O=C interactions, stabilizing crystal lattices .
Polymorphism studies are absent, but computational models suggest potential for at least two polymorphs due to rotational flexibility of the difluoroethyl group .
Properties
IUPAC Name |
4-amino-1-(2,2-difluoroethyl)-N,N-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-13(2)8(15)7-5(11)3-14(12-7)4-6(9)10/h3,6H,4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMXXTSXROGAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Amination: The amino group is introduced through a nucleophilic substitution reaction with an appropriate amine.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluoroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique difluoroethyl group enhances stability and reactivity, making it a valuable intermediate in organic synthesis.
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Notable applications include:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds structurally similar to this one demonstrated up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer progression are under ongoing investigation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, contributing to the development of new antibacterial agents.
Medicine
The therapeutic potential of this compound is being explored in various contexts:
- Anti-inflammatory and Anticancer Applications : Its structural features suggest possible efficacy in treating inflammatory diseases and cancers, with ongoing research aimed at elucidating its mechanisms of action and optimizing its pharmacological profiles .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science, particularly in creating compounds with enhanced performance characteristics.
Case Studies and Research Findings
Recent studies have provided insights into the compound's applications:
Case Study on Anti-inflammatory Activity
A study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. This particular compound showed promising results in inhibiting TNF-α and IL-6 production comparable to established anti-inflammatory agents .
Case Study on Anticancer Activity
Research focused on the anticancer potential of pyrazole derivatives revealed that they can effectively inhibit cancer cell growth through apoptosis mechanisms. The ongoing investigations aim to identify specific molecular targets affected by this compound .
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to its closest analogs based on substituent variations, molecular properties, and synthetic pathways.
Substituent Modifications and Molecular Properties
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide (Target) | N,N-dimethylcarboxamide (3), NH₂ (4) | C₉H₁₃F₂N₅O | 261.23* | High polarity, moderate logP |
| 4-Amino-N-cyclohexyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide | N-cyclohexyl, N-methyl (3), NH₂ (4) | C₁₃H₂₀F₂N₄O | 286.32 | Density: 1.36 g/cm³; pKa: 1.31 |
| 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide | N-(2-methoxyethyl) (4), NH₂ (3) | C₉H₁₄F₂N₄O₂ | 248.23 | Enhanced solubility (methoxy) |
| N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-sulfamoylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) | Bulky aryl groups (1, 5), sulfonamide (3) | C₂₈H₃₁BrN₄O₄S₂ | 630.10 | High molecular weight, lipophilic |
* Calculated based on analogous structures.
Key Observations:
- Substituent Effects on Solubility and Lipophilicity:
- The target compound’s N,N-dimethylcarboxamide group balances polarity and lipophilicity, whereas the cyclohexyl and methyl groups in the analog from increase steric bulk and logP (predicted density: 1.36 g/cm³) .
- The 2-methoxyethyl group in ’s compound introduces ether oxygen, enhancing aqueous solubility compared to alkyl or aryl substituents .
- Biological Relevance:
- Synthetic Pathways: The difluoroethyl chain in the target compound and its analogs (e.g., ’s 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid) suggests shared intermediates, such as nitro-pyrazole precursors undergoing reduction to amino derivatives .
Predicted Pharmacokinetic Profiles
Table 2: Predicted ADME Properties
Analysis:
- The target compound’s difluoroethyl group likely improves metabolic stability by resisting oxidative degradation, a trait observed in fluorinated drugs like Sitagliptin .
- Compound 4h’s high polar surface area (120 Ų) and logP (4.5) suggest poor membrane permeability, whereas the target’s lower PSA (85 Ų) favors CNS penetration if applicable .
Biological Activity
Chemical Structure and Properties
4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound featuring a pyrazole ring with specific functional groups that contribute to its biological activity. Its molecular formula is and it has a molar mass of 218.2 g/mol. The compound's structure includes an amino group, a difluoroethyl substituent, and a dimethylcarboxamide group, which enhance its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C8H12F2N4O |
| Molar Mass | 218.2 g/mol |
| Boiling Point | 391.0 ± 42.0 °C |
| Density | 1.38 ± 0.1 g/cm³ |
| pKa | 1.79 ± 0.10 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thus modulating their activity. This mechanism is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
- Anti-inflammatory Activity : A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with molecular targets involved in cancer progression remain under investigation .
- Antimicrobial Properties : Preliminary findings suggest that this compound may possess antimicrobial activity against various bacterial strains, which could be beneficial in developing new antibacterial agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison of Pyrazole Derivatives
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Difluoroethyl group enhances stability | Potential anti-inflammatory |
| 4-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | Lacks difluoroethyl substituent | Moderate anti-inflammatory |
| Ethyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate | Different position of amino group | Limited biological data |
The presence of the difluoroethyl group in this compound is believed to enhance its interaction with biological targets compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions.
Functionalization : Introduction of the 2,2-difluoroethyl group via nucleophilic substitution or coupling reactions (e.g., using 2,2-difluoroethyl halides).
Carboxamide derivatization : Condensation with dimethylamine using coupling agents like EDC/HOBt.
- Critical Parameters :
- Temperature : Pyrazole cyclization typically requires reflux in polar aprotic solvents (e.g., DMF, THF) at 80–120°C .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for difluoroethyl incorporation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity.
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl protons at δ 4.5–5.0 ppm; dimethylamide protons at δ 3.0–3.2 ppm).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>98% by area under the curve).
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, as demonstrated for analogous pyrazole carboxamides .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₉H₁₂F₂N₄O: 242.09 g/mol).
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT, MP2) predict transition states and intermediates for pyrazole cyclization and difluoroethylation steps. For example, activation energies for fluorinated group incorporation can be modeled using Gaussian 16 .
- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) to stabilize charged intermediates .
- Data-Driven Workflows : Machine learning (e.g., Random Forest models) identifies optimal reaction conditions from historical datasets, reducing trial-and-error experimentation .
Q. What strategies address contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Assay Validation :
- Positive Controls : Compare with known FAAH inhibitors (e.g., ’s 4-(2,2-difluoro-benzo[1,3]dioxol-5-ylmethyl)-piperazine-1-carboxamide) to confirm target engagement.
- Metabolite Screening : LC-MS/MS detects off-target metabolites (e.g., demethylated derivatives) that may interfere with activity .
- Dose-Response Refinement : Use Hill slope analysis to distinguish allosteric vs. competitive inhibition modes.
- In Silico Docking : AutoDock Vina predicts binding poses in FAAH or other targets, resolving discrepancies between in vitro and cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
